molecular formula C19H17ClF3NO3 B606495 Catpb

Catpb

カタログ番号: B606495
分子量: 399.8 g/mol
InChIキー: QOSIJVVNNGXEKE-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. この化合物は、受容体活性を調節する能力により、科学研究で大きな注目を集めており、代謝および炎症過程の研究に貴重なツールとなっています。

準備方法

合成経路と反応条件

CATPBの合成には、いくつかの重要なステップが含まれます。

工業的製造方法

詳細な工業的製造方法は容易には入手できませんが、this compoundの大規模な合成には、高収率と高純度を確保するために、上記のステップの最適化が必要になる可能性があります。 これには、効率的な触媒、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます .

化学反応の分析

反応の種類

CATPBは、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学的研究の応用

Key Findings:

  • Inhibition of Calcium Signaling : Studies have shown that CATPB inhibits the transient rise in intracellular calcium levels triggered by agonists like Cmp1 and acetate in neutrophils, suggesting its potential role in modulating inflammatory responses .
  • Concentration-Dependent Effects : The compound demonstrates concentration-dependent antagonism, effectively blocking FFA2-mediated responses at varying concentrations .

Pharmacological Studies

This compound has been utilized in pharmacological research to investigate its effects on immune cell behavior. Its ability to inhibit FFA2R has implications for understanding inflammatory diseases and developing therapeutic strategies.

  • Case Study : In a study assessing the effects of this compound on human neutrophils, it was found to significantly reduce chemotaxis induced by specific agonists, highlighting its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Drug Development

The compound's antagonistic properties make it a candidate for drug development aimed at targeting FFA2R-related pathways. Given the receptor's involvement in metabolic regulation and inflammation, this compound could lead to novel treatments for metabolic disorders.

  • Experimental Insights : Researchers have employed this compound in high-throughput screening assays to identify other compounds with similar or enhanced antagonistic activity against FFA2R .

Data Tables

Application Area Description Findings
PharmacologyInvestigating immune modulation via FFA2R inhibitionReduced neutrophil chemotaxis
Drug DevelopmentScreening for novel FFA2R antagonistsIdentification of compounds with similar activity
Biochemical ResearchUnderstanding calcium signaling pathways in immune cellsInhibition of calcium rise by this compound

作用機序

CATPBは、遊離脂肪酸受容体2(FFA2)に結合して、逆アゴニストとして作用することにより、その効果を発揮します。 この結合は、受容体の活性を阻害し、アセテート誘発性MAPKシグナル伝達の阻害とフォルスリン誘発性cAMP産生の増加などの下流シグナル伝達経路の減少につながります . 関連する分子標的と経路には、細胞内カルシウムレベルの調節とNADPHオキシダーゼ活性の阻害が含まれます .

類似化合物の比較

類似化合物

独自性

This compoundは、マウスFFA2よりもヒトFFA2に対して高い選択性を示すため、ヒト特異的な研究に特に役立ちます。 単なるアンタゴニストではなく、逆アゴニストとして作用する能力により、受容体調節とシグナル伝達経路に関する追加の洞察が得られます .

類似化合物との比較

Similar Compounds

Uniqueness

CATPB is unique due to its high selectivity for human FFA2 over mouse FFA2, making it particularly valuable for human-specific studies. Its ability to act as an inverse agonist, rather than just an antagonist, provides additional insights into receptor modulation and signaling pathways .

生物活性

CATPB (CAS: 1322598-09-3), or acetamidophenylbutanoate, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43. This receptor plays a significant role in mediating the effects of short-chain fatty acids and is implicated in various metabolic and inflammatory diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Pharmacological Profile

This compound exhibits inverse agonist and antagonist activities specifically against human FFA2. It does not demonstrate similar efficacy in mouse or rat models, highlighting its selectivity for human receptors . Its potency has been characterized in several studies, with notable findings summarized in the following table.

Parameter Value
pKi (FFA2) 7.87
IC50 (cAMP assay) 4 nM
IC50 (GTPγS assay) 4 nM
Selectivity (FFA3) >10,000-fold
Half-life (iv admin) 24 min
Bioavailability (po admin) 44%

This compound functions primarily as an antagonist at the FFA2 receptor. It inhibits the intracellular calcium rise induced by acetate and other FFA2 agonists in neutrophils, which is critical for understanding its role in inflammatory responses. The compound's ability to inhibit neutrophil activation and migration suggests that it may counteract inflammatory processes mediated by FFA2 .

Case Studies and Experimental Findings

  • Inhibition of Neutrophil Activation :
    In a study investigating the effects of this compound on neutrophil activation, it was found that this compound could completely inhibit propionate-induced migration and respiratory burst in human neutrophils. This was evidenced by dose-response curves showing an eight-fold increase in potency compared to previous antagonists .
  • Pharmacokinetic Properties :
    The pharmacokinetic profile of this compound has been evaluated in animal models, revealing favorable absorption and distribution characteristics. For instance, after intravenous administration at 5 mg/kg, this compound exhibited a half-life of 24 minutes and an area under the curve (AUC) indicating significant systemic exposure .
  • SAR Investigations :
    Structure-activity relationship (SAR) studies have shown that modifications to the carboxylic acid group of this compound can enhance its potency significantly. For example, bioisosteric replacements led to the discovery of compounds with over ten-fold increased potency compared to this compound itself .

特性

IUPAC Name

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSIJVVNNGXEKE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。